Welcome to the BenchChem Online Store!
molecular formula C9H6INO2 B8581228 4-iodo-N-methylphthalimide

4-iodo-N-methylphthalimide

Cat. No. B8581228
M. Wt: 287.05 g/mol
InChI Key: UJUWNRIXSBMZTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07998954B2

Procedure details

4-Iodophthalimide (358 mg, 1.31 mmol) obtained in Step 1 was dissolved in DMF (6.7 mL), and the mixture was stirred at room temperature for 4.5 hours after adding potassium carbonate (272 mg, 1.97 mmol) and methyl iodide (0.10 mL, 1.57 mmol). The mixture was further stirred for 45 minutes after adding potassium carbonate (544 mg, 3.94 mmol) and methyl iodide (1.0 mL, 15.7 mmol). Thereafter, water and ethyl acetate were added to the mixture to separate the organic layer. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The resulting residue was then purified by silica gel column chromatography to give 4-iodo-N-methylphthalimide (180 mg, 48%).
Quantity
358 mg
Type
reactant
Reaction Step One
Name
Quantity
6.7 mL
Type
solvent
Reaction Step One
Quantity
272 mg
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
544 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[NH:8][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1.[C:13](=O)([O-])[O-].[K+].[K+].CI.O>CN(C=O)C.C(OCC)(=O)C>[I:1][C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[N:8]([CH3:13])[C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
358 mg
Type
reactant
Smiles
IC=1C=C2C(C(=O)NC2=O)=CC1
Name
Quantity
6.7 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
272 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.1 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
544 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was further stirred for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
to separate the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was then purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
IC=1C=C2C(C(=O)N(C2=O)C)=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.